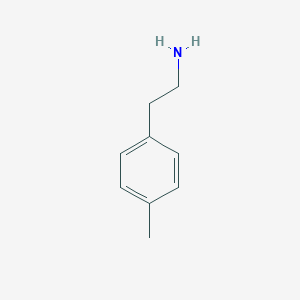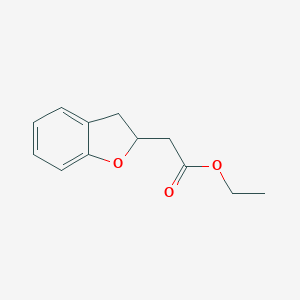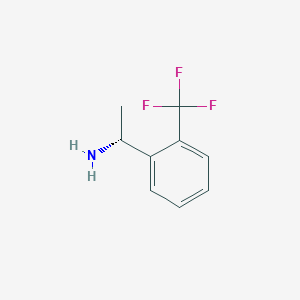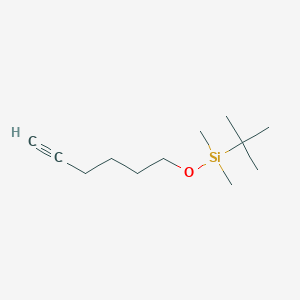
4-Methylphenethylamine
Overview
Description
4-Methylphenethylamine (4MPEA), also known as para-methylphenethylamine, is an organic compound with the chemical formula of C9H13N . It is a human trace amine associated receptor 1 (TAAR1) agonist, a property which it shares with its monomethylated phenethylamine isomers, such as amphetamine (α-methylphenethylamine), β-methylphenethylamine, and N-methylphenethylamine (a trace amine) .
Synthesis Analysis
The synthesis of 4-Methylphenethylamine involves a multi-step reaction with 3 steps . The first step involves oxygen and styrene monooxygenase in an enzymatic reaction. The second step involves styrene oxide isomerase in another enzymatic reaction. The final step involves ammonia, ω-transaminase, and L-alanine dehydrogenase in an enzymatic reaction .Molecular Structure Analysis
The molecular structure of 4-Methylphenethylamine includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 23 bonds. There are 10 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 primary amine (aliphatic) .Physical And Chemical Properties Analysis
4-Methylphenethylamine is a clear colorless to light yellow liquid . It has a density of 0.93 g/mL and a boiling point of 214 °C . The chemical formula is C9H13N and the molar mass is 135.210 g·mol−1 .Scientific Research Applications
Pharmacology
4-Methylphenethylamine is known to be a human trace amine associated receptor 1 (TAAR1) agonist . This property is shared with its monomethylated phenethylamine isomers, such as amphetamine. It plays a role in the pharmacological effects on the central nervous system.
Synthesis and Characterization
Researchers have synthesized compounds like 1,3-bis(4-methylphenethyl)urea, which showed potent antioxidant properties and were found to be more effective than cisplatin against certain cell lines with lower toxicity .
Neurochemistry
As a precursor of dopamine, 4-Methylphenethylamine is involved in studies related to neurotransmission and neurochemical interactions within biological systems .
Receptor Binding Studies
It has been used in receptor binding studies, particularly due to its selectivity, which makes it useful when studying the 5-HT2 receptor subfamily .
Behavioral Studies
This compound has been used to compare behavioral effects and mechanisms of action with those of hallucinogens and stimulants in controlled scientific settings .
Antagonistic Activity
Current research indicates that derivatives of 4-Methylphenethylamine exhibit antagonistic activity concerning the breakdown of fats and enhancing appetite through its effects on gastrin and pancreatic secretions .
Mechanism of Action
Target of Action
4-Methylphenethylamine (4MPEA) is an organic compound that primarily targets the human trace amine-associated receptor 1 (TAAR1) . TAAR1 is a G protein-coupled receptor in the brain that plays a key role in regulating neurotransmission .
Mode of Action
4MPEA acts as an agonist at the TAAR1 receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. By binding to TAAR1, 4MPEA stimulates the receptor’s activity. In addition to its agonistic action on TAAR1, 4MPEA appears to inhibit the human cytochrome P450 enzymes CYP1A2 and CYP2A6 . These enzymes are involved in the metabolism of various substances, and their inhibition can affect the metabolic fate of certain drugs.
Biochemical Pathways
The primary biochemical pathway affected by 4MPEA involves the modulation of TAAR1 activity. TAAR1 plays a crucial role in the regulation of neurotransmission in the brain . By acting as an agonist at this receptor, 4MPEA can influence the signaling of monoamine neurotransmitters, which are critical for various brain functions. The inhibition of cytochrome P450 enzymes CYP1A2 and CYP2A6 can also affect various biochemical pathways, as these enzymes are involved in the metabolism of a wide range of substances .
Pharmacokinetics
Phenethylamine is rapidly metabolized by monoamine oxidase B (MAO-B) in the small intestine, which converts it to phenylacetic acid . This suggests that for significant concentrations of 4MPEA to reach the brain, the dosage must be higher than for other methods of administration .
Result of Action
The molecular and cellular effects of 4MPEA’s action primarily involve the modulation of TAAR1 activity and the inhibition of cytochrome P450 enzymes. By acting as an agonist at TAAR1, 4MPEA can influence the signaling of monoamine neurotransmitters . This can have various effects on brain function, potentially influencing mood, cognition, and behavior. The inhibition of cytochrome P450 enzymes can affect the metabolism of various substances, potentially leading to altered drug responses .
Action Environment
The action, efficacy, and stability of 4MPEA can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the stability of the compound. Additionally, the presence of other substances can influence its action. For example, the presence of certain drugs or substances can compete with 4MPEA for binding to TAAR1 or cytochrome P450 enzymes, potentially altering its effects . .
Safety and Hazards
4-Methylphenethylamine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, has acute oral toxicity, can cause skin corrosion/irritation and serious eye damage/eye irritation, and can cause specific target organ toxicity (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
2-(4-methylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-8-2-4-9(5-3-8)6-7-10/h2-5H,6-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJXAQYPOTYDLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70186305 | |
| Record name | p-Methylphenethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70186305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3261-62-9 | |
| Record name | 2-(p-Tolyl)ethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3261-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Methylphenethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003261629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3261-62-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30278 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Methylphenethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70186305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-methylphenethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.878 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-METHYLPHENETHYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2APY7DEB6E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the structural characteristics of some common substituted phenethylamines?
A1: Several studies have focused on the structural characterization of substituted phenethylamines. For instance, 2,4-Dimethoxy-3-methylphenethylamine (2,4-Dimethoxy-3-methylphenethylamine) has been analyzed using techniques like 1H NMR, 13C NMR, GC/MS, and FTIR []. Similarly, researchers have investigated regioisomers of 3-methoxy-4-methylphenethylamine and 4-methoxy-3-methyl-phenethylamine, highlighting their structural similarities to 3,4-methylenedioxymethamphetamine (3,4-MDMA) []. These studies underscore the importance of analytical techniques in distinguishing between structurally similar compounds within this class.
Q2: How do researchers differentiate between closely related substituted phenethylamines using analytical techniques?
A2: Due to the close structural resemblance among various substituted phenethylamines, distinguishing them requires sophisticated analytical methods. Gas chromatography-mass spectrometry (GC-MS) has proven particularly valuable in this regard. Researchers have successfully differentiated regioisomers of 2-methoxy-4-methyl-phenethylamines, which share an isobaric relationship with 3,4-MDMA, by analyzing their perfluoroacyl derivatives using GC-MS []. This technique allows for the identification of unique fragment ions, enabling the specific identification of side-chain variations.
Q3: Can you elaborate on the application of GC-MS in analyzing substituted phenethylamines and its significance?
A3: GC-MS plays a crucial role in identifying and characterizing substituted phenethylamines, especially when dealing with regioisomers that possess nearly identical mass spectra in their native forms. By derivatizing these compounds, for example, by forming pentafluoropropionamides (PFPA) and heptafluorobutyrylamides (HFBA), researchers can significantly enhance their mass spectral individuality [, ]. This is because the fragmentation patterns of these derivatives provide unique insights into the side chain structure, allowing for clear differentiation even among closely related compounds.
Q4: Has there been research on the potential therapeutic effects of substituted phenethylamines?
A4: While much of the research on substituted phenethylamines focuses on their structural characterization and analytical detection, some studies explore their potential therapeutic applications. For example, one study investigated the ability of 3-(p-trifluoromethylphenoxy)-N-methyl-3-phenylpropylamine (Lilly 110140) to prevent the depletion of brain serotonin caused by 4-chloroamphetamine in rats []. This research suggests that certain substituted phenethylamines might hold promise in modulating neurotransmitter levels, opening avenues for further investigation into their potential therapeutic benefits.
Q5: How does the structure of substituted phenethylamines relate to their biological activity?
A5: Understanding the structure-activity relationship (SAR) is crucial in medicinal chemistry. Research indicates that even subtle modifications in the structure of substituted phenethylamines can significantly impact their pharmacological effects. For example, the position of methoxy and methyl substituents on the phenethylamine ring can influence their interaction with biological targets, as observed in the study comparing regioisomers of 3-methoxy-4-methyl-phenethylamines and 4-methoxy-3-methyl-phenethylamines [].
Q6: Are there any studies investigating the in silico antiplasmodial activity of substituted phenethylamines?
A6: Yes, recent research has employed computational methods to assess the potential of substituted phenethylamines as antimalarial agents. A study investigated the in silico antiplasmodial effects of N-Ethyl-3-methoxy-4-methylphenethylamine derived from Andrographis paniculata on validated drug targets of Plasmodium falciparum []. This research highlights the growing application of computational tools in drug discovery, particularly in exploring the potential of natural products and their derivatives as sources of novel therapeutic agents.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-benzyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B144594.png)

![7-Fluorobenzo[d]isothiazole](/img/structure/B144599.png)



![Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-methoxy-, (3S-trans)-(9CI)](/img/structure/B144604.png)






